Distinct Lipophilicity Profile vs. Non‑Fluorinated 2,4‑Dibromoacetophenone
The presence of the 6‑fluoro substituent in the target compound increases computed lipophilicity (XLogP3‑AA 3.1) relative to the non‑fluorinated analog 1-(2,4‑dibromophenyl)ethanone (XLogP3‑AA 3.0) [1][2]. Although the absolute difference of 0.1 log unit appears modest, it corresponds to a measurable shift in predicted LogD and bioconcentration factor, with ACD/LogD (pH 5.5) for the target compound reported as 3.35 and ACD/BCF as 208.13 .
| Evidence Dimension | Lipophilicity — XLogP3‑AA |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.1 (PubChem computed) |
| Comparator Or Baseline | 1-(2,4-Dibromophenyl)ethanone (CAS 33243‑33‑3): XLogP3‑AA = 3.0 |
| Quantified Difference | ΔXLogP3‑AA = +0.1 log unit |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Even small lipophilicity differences alter passive membrane permeability and metabolic clearance predictions, influencing prioritisation decisions in early‑stage drug discovery programs.
- [1] PubChem. 1-(2,4-Dibromo-6-fluorophenyl)ethanone, CID 92133874. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1805122-12-6 (Accessed 2026‑05‑05). View Source
- [2] PubChem. 2′,4′‑Dibromoacetophenone, CID 2303036. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2303036 (Accessed 2026‑05‑05). View Source
